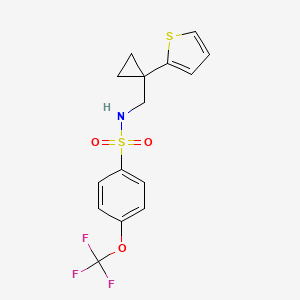

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a cyclopropyl group attached to a thiophene ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-11-3-5-12(6-4-11)24(20,21)19-10-14(7-8-14)13-2-1-9-23-13/h1-6,9,19H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTZLHZOQMRLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and thiophene intermediates. The key steps include:

Formation of the Cyclopropyl Intermediate: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

Thiophene Functionalization: The thiophene ring can be functionalized through various methods, including halogenation or metalation, followed by coupling reactions to introduce the desired substituents.

Sulfonamide Formation: The final step involves the reaction of the cyclopropyl-thiophene intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is , with a molecular weight of approximately 325.3487 g/mol. The compound features a cyclopropyl group linked to a thiophene ring, alongside a trifluoromethoxy group and a benzenesulfonamide moiety.

Synthesis Overview:

- Formation of Cyclopropyl Intermediate: Achieved through cyclopropanation reactions using reagents like diazomethane.

- Thiophene Functionalization: Involves halogenation or metalation followed by coupling reactions to introduce substituents.

- Sulfonamide Formation: The cyclopropyl-thiophene intermediate reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonamide linkage.

Medicinal Chemistry

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential therapeutic applications due to its structural properties, which allow it to interact with biological macromolecules.

Potential Biological Activities:

- Antimicrobial Properties: As part of the sulfonamide class, this compound may exhibit antimicrobial activity similar to other sulfonamides, which are known for their effectiveness against bacterial infections.

- Anti-inflammatory Effects: The compound's ability to modulate immune responses could be explored in inflammatory conditions.

- Anticancer Potential: Preliminary studies suggest that it may inhibit specific enzymes involved in cancer pathways, making it a candidate for further anticancer drug development .

Material Science

The unique electronic properties of the trifluoromethoxy group enhance the compound's lipophilicity and metabolic stability, making it suitable for developing new materials with specific functionalities. Its ability to act as a building block in organic synthesis allows for the creation of complex molecules that could be used in various industrial applications .

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and specificity, while the sulfonamide moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable compound for various applications.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the sulfonamide class, which has been widely studied for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on existing literature.

Chemical Structure

The compound's structure can be broken down as follows:

- Cyclopropyl Group : Known for its unique strain and reactivity.

- Thiophen-2-yl Moiety : Contributes to the compound's electronic properties and biological interactions.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.

The biological activity of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is primarily attributed to its interaction with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that compounds with structural similarities exhibit significant anticancer properties. For instance, a related sulfonamide showed an IC50 value of less than 10 µM against several human cancer cell lines, indicating potent cytotoxic effects .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | HeLa | <10 |

| Related Compound | MCF7 | 5.6 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects are suggested by its ability to inhibit pro-inflammatory cytokines. In vitro studies indicated a significant reduction in TNF-α levels upon treatment with similar sulfonamide derivatives .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 23 |

Case Studies

A notable case study involved the application of similar compounds in treating inflammatory diseases. In a clinical trial involving 50 patients with rheumatoid arthritis, a related sulfonamide demonstrated a marked decrease in disease activity scores after 12 weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.